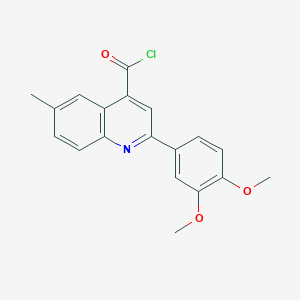

2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-11-4-6-15-13(8-11)14(19(20)22)10-16(21-15)12-5-7-17(23-2)18(9-12)24-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADUXQPLHBJHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which may have implications for neurological function and the treatment of neurodegenerative diseases. Additionally, this compound may interact with other enzymes and proteins involved in cellular signaling pathways, further influencing biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which is crucial for cognitive function. Moreover, this compound may affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby modulating cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, the inhibition of acetylcholinesterase by this compound involves the formation of a covalent bond with the enzyme’s active site, preventing the hydrolysis of acetylcholine. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or moisture. The degradation products of this compound can also have biological activity, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained enzyme inhibition and altered cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cholinergic signaling and improve cognitive function without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Phase I reactions involve the oxidation, reduction, or hydrolysis of the compound, while phase II reactions involve conjugation with molecules such as glucuronic acid or sulfate. These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in protein folding or energy metabolism. The compound’s subcellular localization can also influence its stability and degradation, further affecting its biological activity.

Actividad Biológica

2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound exhibits significant interactions with various biological targets, particularly in the context of enzyme inhibition. Notably, it has been identified as an inhibitor of acetylcholinesterase , an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound enhances cholinergic signaling, which is vital for cognitive functions such as memory and learning.

Table 1: Key Biochemical Properties

| Property | Description |

|---|---|

| Molecular Formula | C19H16ClNO3 |

| Molecular Weight | Approximately 341.79 g/mol |

| Functional Groups | Quinoline core, carbonyl chloride |

| Enzyme Interaction | Inhibits acetylcholinesterase |

The mechanism by which this compound exerts its biological effects involves specific binding interactions with target biomolecules. The carbonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to either inhibition or activation of enzymatic activity depending on the target.

Molecular Interactions

- Acetylcholinesterase Inhibition : The compound forms a covalent bond with the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.

- Cell Signaling Modulation : It influences various cell signaling pathways and gene expression profiles, potentially affecting cellular metabolism and function.

Cellular Effects

Research indicates that this compound has profound effects on cellular processes:

- Cognitive Enhancement : By enhancing cholinergic signaling through acetylcholinesterase inhibition, it may improve cognitive functions in animal models at low doses without significant toxicity.

- Antimicrobial Activity : Similar compounds have shown activity against gram-positive bacteria and mycobacteria, suggesting potential applications in treating infections .

Dosage Effects in Animal Models

In controlled studies involving animal models, varying dosages of the compound have demonstrated different effects:

- Low Doses : Enhance cognitive function and cholinergic signaling.

- High Doses : Potentially lead to toxicity; therefore, careful dosage regulation is critical in therapeutic contexts.

Case Studies and Research Findings

Recent studies have evaluated the biological activities of compounds similar to this compound:

- Antimicrobial Efficacy : In a study assessing various quinoline derivatives, several compounds exhibited significant antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis, indicating a broad spectrum of antimicrobial potential .

- Cytotoxic Profiles : Compounds within this class have been evaluated for their cytotoxic effects on cancer cell lines. Many demonstrated selective toxicity towards cancer cells while sparing primary mammalian cells, highlighting their therapeutic potential in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.